Benzoic acid, 5-bromo-2-(1-hydroxypentyl)-
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Overview
Description
Benzylpiperazine (BZP): is a piperazine derivative that has gained attention due to its stimulant and euphoric properties. Initially synthesized as a potential anti-parasitic agent, it later found use as a recreational drug, often marketed as a legal alternative to amphetamines. BZP is known for its ability to produce effects similar to those of amphetamines, including increased energy, euphoria, and heightened alertness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzylpiperazine typically involves the reaction of piperazine with benzyl chloride. One common method includes dissolving piperazine hexahydrate in absolute ethanol, followed by the addition of benzyl chloride. The reaction mixture is then stirred and heated, resulting in the formation of benzylpiperazine .
Industrial Production Methods: Industrial production of benzylpiperazine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The final product is often purified through crystallization and distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Benzylpiperazine undergoes various chemical reactions, including:
Oxidation: Benzylpiperazine can be oxidized to form benzylpiperazine N-oxide.
Reduction: Reduction reactions can convert benzylpiperazine to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the piperazine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are often employed
Major Products:
Oxidation: Benzylpiperazine N-oxide.
Reduction: Benzylamine derivatives.
Substitution: Various substituted piperazines depending on the reagents used
Scientific Research Applications
Chemistry: Benzylpiperazine is used in the synthesis of molecularly imprinted polymers (MIPs) for the selective recognition of specific molecules. These MIPs have applications in sensors, drug delivery systems, and separation processes .
Biology and Medicine: In biological research, benzylpiperazine is studied for its effects on neurotransmitter systems, particularly its interaction with serotonin and dopamine receptors. It has been investigated for potential therapeutic applications in treating neurological disorders .
Industry: Benzylpiperazine is used in the development of new materials and as a precursor in the synthesis of other piperazine derivatives. Its unique chemical properties make it valuable in various industrial applications .
Mechanism of Action
Benzylpiperazine exerts its effects primarily through its action on the serotonergic and dopaminergic systems. It acts as an agonist at serotonin receptors and inhibits the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. This mechanism is similar to that of amphetamines and results in the stimulant and euphoric effects associated with benzylpiperazine .
Comparison with Similar Compounds
Methylenedioxymethamphetamine (MDMA): Both benzylpiperazine and MDMA act on serotonin and dopamine systems, producing similar stimulant effects.
Methamphetamine: Benzylpiperazine and methamphetamine share similar mechanisms of action, leading to increased energy and euphoria.
Phenylpiperazine: This compound is structurally similar to benzylpiperazine and exhibits comparable pharmacological properties
Uniqueness: Benzylpiperazine is unique in its legal status and availability as a “legal high” in some regions. Its synthesis and chemical properties also make it distinct from other piperazine derivatives, allowing for specific applications in molecular imprinting and material science .
Properties
Molecular Formula |
C12H15BrO3 |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
5-bromo-2-(1-hydroxypentyl)benzoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-2-3-4-11(14)9-6-5-8(13)7-10(9)12(15)16/h5-7,11,14H,2-4H2,1H3,(H,15,16) |
InChI Key |
HZEOKIXKYINUKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=C(C=C(C=C1)Br)C(=O)O)O |
Origin of Product |
United States |
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